(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC15949773
Molecular Formula: C8H4BF4NO2
Molecular Weight: 232.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BF4NO2 |
|---|---|
| Molecular Weight | 232.93 g/mol |
| IUPAC Name | [3-cyano-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H4BF4NO2/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-2,15-16H |
| Standard InChI Key | DBQYWDIDRLYABN-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C(=C(C=C1)C(F)(F)F)C#N)F)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid (CAS 1338229-42-7) has the molecular formula C₈H₄BF₄NO₂ and a molecular weight of 232.93 g/mol . Its structure features a phenyl ring substituted with:
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A boronic acid group (-B(OH)₂) at position 1,
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A cyano group (-C≡N) at position 3,
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A fluoro group (-F) at position 2,
The SMILES notation for this compound is B(C1=CC(=C(C(=C1)F)C(F)(F)F)C#N)(O)O, reflecting its substitution pattern . The presence of electron-withdrawing groups (cyano, fluoro, trifluoromethyl) influences its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key intermediates.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3-cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid likely involves multi-step functionalization of a pre-substituted aromatic precursor. A plausible route includes:
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Nitrile Introduction: Starting with 2-fluoro-4-(trifluoromethyl)benzonitrile ,
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Borylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .
Challenges in Synthesis
The steric and electronic effects of the trifluoromethyl and cyano groups may complicate boronic acid formation, necessitating optimized catalysts (e.g., Pd(dppf)Cl₂) and anhydrous conditions to prevent protodeboronation .
Applications in Pharmaceutical and Materials Chemistry
Role in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings for constructing biaryl motifs. The electron-deficient aromatic ring in this compound enhances reactivity toward aryl halides, enabling access to complex fluorinated architectures . For example, it could serve as a building block for:
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Pharmaceutical intermediates: Analogues of elagolix, a gonadotropin-releasing hormone antagonist, utilize trifluoromethyl-substituted aryl boronic acids .
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Agrochemicals: Fluorinated compounds often exhibit enhanced bioactivity and metabolic stability.
Biological Activity
While direct studies on this compound’s bioactivity are absent, structurally related boronic acids demonstrate antitubercular and anticancer properties . For instance, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives show MIC values of 4–64 μg/mL against Mycobacterium tuberculosis . The cyano and trifluoromethyl groups in (3-cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid may similarly enhance membrane permeability or target binding.
| Supplier | Purity | Price (1 g) | Availability Date |
|---|---|---|---|
| Crysdot | 97% | $556 | 2021-12-16 |
| Alichem | N/A | $580.16 | 2021-12-16 |
Data sourced from ChemicalBook indicate limited global suppliers, with major vendors based in China .
Future Directions
Further research should prioritize:
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Optimized synthetic protocols to improve yield and scalability,
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Biological screening to evaluate antimicrobial or anticancer potential,
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Stability studies under varying pH and temperature conditions.
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